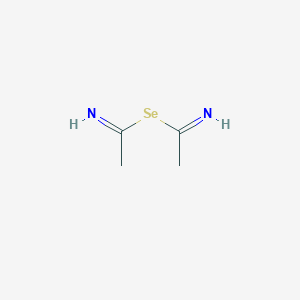
Ethanimidoyl ethanimidoselenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidoyl ethanimidoselenoate is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanimidoyl ethanimidoselenoate typically involves the reaction of ethanimidoyl chloride with sodium selenide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful handling of selenium compounds and the implementation of safety measures to prevent exposure to toxic intermediates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming selenoxides or selenones depending on the oxidizing agent used.
Reduction: This compound can be reduced to form selenides, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the selenium atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides (e.g., bromine) or amines (e.g., methylamine).
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted ethanimidoyl compounds.
Scientific Research Applications
Ethanimidoyl ethanimidoselenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential use in developing selenium-based pharmaceuticals with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which ethanimidoyl ethanimidoselenoate exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of various enzymes. The compound may target specific molecular pathways, such as those involved in antioxidant defense or cell signaling.
Comparison with Similar Compounds
Ethanimidoyl ethanimidothioate: Contains sulfur instead of selenium.
Ethanimidoyl ethanimidotelluroate: Contains tellurium instead of selenium.
Selenourea: Another selenium-containing compound with different structural properties.
Uniqueness: Ethanimidoyl ethanimidoselenoate is unique due to its specific selenium content, which imparts distinct chemical reactivity and biological activity compared to its sulfur and tellurium analogs
Properties
CAS No. |
61945-94-6 |
|---|---|
Molecular Formula |
C4H8N2Se |
Molecular Weight |
163.09 g/mol |
IUPAC Name |
ethanimidoyl ethanimidoselenoate |
InChI |
InChI=1S/C4H8N2Se/c1-3(5)7-4(2)6/h5-6H,1-2H3 |
InChI Key |
OLBVITXIBWFJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)[Se]C(=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















